3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one
Overview
Description
3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromenone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including pyrimidine and piperazine, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the piperazine and pyrimidine rings through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone oxides, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
Uniqueness
3-{4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one stands out due to its unique combination of heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-24-20(26-8-4-5-9-26)15-21(25-16)27-10-12-28(13-11-27)22(29)18-14-17-6-2-3-7-19(17)31-23(18)30/h2-3,6-7,14-15H,4-5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKWIDIJUIMON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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